molecular formula C16H17F3N2OS B2655114 1-(Prop-2-yn-1-yl)-4-{3-[(trifluoromethyl)sulfanyl]benzoyl}-1,4-diazepane CAS No. 2094524-26-0

1-(Prop-2-yn-1-yl)-4-{3-[(trifluoromethyl)sulfanyl]benzoyl}-1,4-diazepane

Cat. No. B2655114
CAS RN: 2094524-26-0
M. Wt: 342.38
InChI Key: IMXPZRANYQZXDT-UHFFFAOYSA-N
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Description

“1-(Prop-2-yn-1-yl)piperazine” is a compound that has a similar structure . It has a molecular weight of 124.19 and is usually stored in a dark, dry place at 2-8°C .


Synthesis Analysis

The synthesis of similar compounds involves reactions with the mesoionic compound Nitron . Nitron reacts with 1-trifluoromethyl-substituted prop-2-yne iminium salts by conjugate nucleophilic addition .


Molecular Structure Analysis

The molecular structure of similar compounds involves a prototropic equilibrium with minor amounts of a nucleophilic heterocyclic carbene of the 1,2,4-triazolyl-5-ylidene type .


Chemical Reactions Analysis

These salts were found to be highly reactive dienophiles in Diels–Alder reactions with cyclopentadiene, 2,3-dimethylbutadiene, and even anthracene . At higher temperatures, the cycloadducts undergo an intramolecular SE (Ar) reaction leading to condensed carbocycles incorporating a 1-(trifluoromethyl)-1-(dimethylamine)indene ring system .


Physical And Chemical Properties Analysis

The physical form of similar compounds is usually solid . The SMILES string for a similar compound, “1-Methoxy-4-(prop-2-yn-1-yloxy)benzene”, is COC1=CC=C(C=C1)OCC#C .

Mechanism of Action

Under the reaction conditions, cyclobutene 15 undergoes a fast electrocyclic ring opening leading to a butadiene 17, which is finally transformed into 2-(1-phenylvinyl)indene 12 through an intramolecular iminium ion-induced 1,5-cyclization .

Safety and Hazards

The safety information for similar compounds includes a GHS07 pictogram and a warning signal word . The hazard statements include H302-H315-H319-H332-H335 .

properties

IUPAC Name

(4-prop-2-ynyl-1,4-diazepan-1-yl)-[3-(trifluoromethylsulfanyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2OS/c1-2-7-20-8-4-9-21(11-10-20)15(22)13-5-3-6-14(12-13)23-16(17,18)19/h1,3,5-6,12H,4,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXPZRANYQZXDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCN(CC1)C(=O)C2=CC(=CC=C2)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Prop-2-yn-1-yl)-4-{3-[(trifluoromethyl)sulfanyl]benzoyl}-1,4-diazepane

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